REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3]Br.[Br:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([Br:15])[C:13]=1[OH:14])[CH:9]=[O:10].C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[Br:1][CH2:2][CH2:3][O:14][C:13]1[C:6]([Br:5])=[CH:7][C:8]([CH:9]=[O:10])=[CH:11][C:12]=1[Br:15] |f:2.3.4|
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Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=O)C=C(C1O)Br
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Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
|
Type
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CUSTOM
|
Details
|
the resulting mixture was stirred vigorously at 70° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling
|
Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (400 mL)
|
Type
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ADDITION
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Details
|
Water (200 mL) was added to the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
this was extracted with ethyl acetate (150 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated sodium chloride (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved
|
Type
|
TEMPERATURE
|
Details
|
in refluxing 96% ethanol (60 mL)
|
Type
|
ADDITION
|
Details
|
Water (15 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
WASH
|
Details
|
washing with 60% ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying 10.7 g (77%) of 4-(2-bromoethoxy)-3,5-dibromobenzaldehyde
|
Type
|
CUSTOM
|
Details
|
was isolated in two crops
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
BrCCOC1=C(C=C(C=O)C=C1Br)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |